molecular formula C24H21ClN4O4 B2433794 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 946385-87-1

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2433794
CAS No.: 946385-87-1
M. Wt: 464.91
InChI Key: OSBDPIRFELEHKS-UHFFFAOYSA-N
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Description

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H21ClN4O4 and its molecular weight is 464.91. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

The compound and its derivatives have been studied for their potential anticancer properties. One study found that novel derivatives exhibited significant cytotoxicity against various human cancer cell lines, including PANC-1, HepG2, and MCF7, indicating a potential for development as anticancer agents (Vinayak et al., 2014).

Biological Activity Studies

Research into oxadiazole derivatives includes extensive exploration of their biological activities. This encompasses the synthesis of novel compounds with potential biological relevance, such as assessing pharmacological properties and enzyme inhibition activities (Karpina et al., 2019).

Enzyme Inhibition

Some studies have focused on the inhibition of specific enzymes. For example, synthesized compounds from this family were found to be effective against acetylcholinesterase, an enzyme linked to neurodegenerative diseases (Rehman et al., 2013).

Molecular Conformation Analysis

The compound's derivatives have been analyzed for their molecular conformations, offering insights into their structural properties and potential interactions in biological systems (Narayana et al., 2016).

Inhibitory Activity on Lipoxygenase Protein

A novel derivative was found to be a selective inhibitor of the five-lipoxygenase activity protein, suggesting potential applications in targeting specific biological pathways (Latli et al., 2015).

Antimicrobial and Antibacterial Activities

Some studies have explored the antimicrobial and antibacterial properties of oxadiazole and acetamide derivatives, revealing their potential as agents against various bacterial strains (Iqbal et al., 2017).

Synthesis and Characterization

Various methods for the synthesis and characterization of oxadiazole derivatives have been developed, contributing to the understanding and potential utilization of these compounds in various fields of study (Moskvina et al., 2015).

Properties

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O4/c1-14-12-15(2)29(13-20(30)26-18-8-10-19(32-3)11-9-18)24(31)21(14)23-27-22(28-33-23)16-4-6-17(25)7-5-16/h4-12H,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBDPIRFELEHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)OC)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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